molecular formula C7H13ClN4 B1653914 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 2044871-07-8

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No.: B1653914
CAS No.: 2044871-07-8
M. Wt: 188.66
InChI Key: VLLUIFJEOPFNJA-UHFFFAOYSA-N
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Description

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications. Techniques such as recrystallization, chromatography, and spectroscopy are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-5-2-9-7-6(8)3-10-11(7)4-5;/h3,5,9H,2,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLUIFJEOPFNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=NN2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044871-07-8
Record name Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044871-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
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Reactant of Route 3
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Reactant of Route 4
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
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Reactant of Route 6
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

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